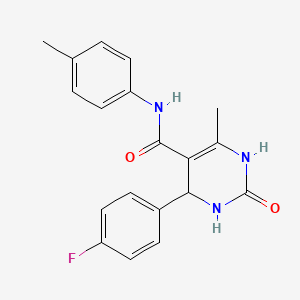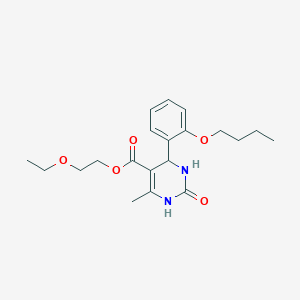
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone, commonly known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising results in the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes. In
Wirkmechanismus
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone is a potent and selective inhibitor of GSK-3β, which is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. The inhibition of GSK-3β by this compound leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The inhibition of GSK-3β by 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone has been found to have various biochemical and physiological effects. Studies have shown that this compound can regulate glucose metabolism, reduce inflammation, and improve insulin sensitivity. In addition, this compound has been found to enhance neurogenesis, promote neuronal survival, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone in lab experiments is its high selectivity and potency towards GSK-3β. This compound has been extensively studied in various in vitro and in vivo models, and its pharmacokinetic properties have been well-characterized.
However, one of the limitations of using this compound in lab experiments is its potential off-target effects. Studies have shown that this compound can inhibit other kinases, including CDK5 and CK1, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions that can be explored in the research of 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone. One of the potential directions is the development of more potent and selective GSK-3β inhibitors that can overcome the limitations of this compound. Another direction is the exploration of the therapeutic potential of this compound in other diseases, including neurodegenerative diseases and metabolic disorders. In addition, the development of novel drug delivery systems that can improve the pharmacokinetic properties of this compound can also be explored. Finally, the identification of biomarkers that can predict the response to this compound can also be an interesting direction for future research.
Synthesemethoden
The synthesis of 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone involves the reaction of 2-(4-isopropylphenyl) isoindolin-1-one with imidazole-2-carbaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain the final product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that GSK-3β, the target enzyme of this compound, plays a crucial role in the pathogenesis of Alzheimer's disease. Inhibition of GSK-3β by 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone has been found to reduce the accumulation of beta-amyloid plaques and tau protein, which are the hallmarks of Alzheimer's disease.
Another potential application of this compound is in the treatment of cancer. GSK-3β has been found to be overexpressed in various cancer cells, and its inhibition by 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone has been found to inhibit the proliferation and induce apoptosis of cancer cells.
Eigenschaften
IUPAC Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-propan-2-ylphenyl)isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13(2)14-7-9-15(10-8-14)23-18(24)16-5-3-4-6-17(16)20(23,25)19-21-11-12-22-19/h3-13,25H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKSOVRJPBSUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=NC=CN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride](/img/structure/B5234572.png)

![4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5234588.png)
![ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)
![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)
![4-methyl-3-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234617.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5234618.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)



![N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5234664.png)